Technical Whitepaper: The (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol Core in Antiviral Drug Design
Technical Whitepaper: The (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol Core in Antiviral Drug Design
Executive Summary
The compound (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol (CAS 144163-44-0) is a highly specialized chiral diamino alcohol that serves as the essential structural core for blockbuster HIV-1 protease inhibitors, most notably Ritonavir and Lopinavir[1][2]. In pharmaceutical manufacturing, it is frequently tracked as the "Ritonavir Diamino Alcohol Impurity" during quality control, yet its primary identity is that of a foundational active pharmaceutical ingredient (API) building block[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role as a transition-state mimic, and the highly optimized, stereoselective synthetic pathways required for its multikilogram-scale production.
Physicochemical Profiling & Structural Significance
The precise spatial arrangement of the three stereocenters (2S, 3S, 5S) in this molecule is non-negotiable for its biological efficacy. The compound features a hexane backbone flanked by two phenyl rings, simulating the hydrophobic pockets of the viral protease, while the central hydroxyethylene moiety acts as the functional warhead[4].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance in Formulation |
| CAS Registry Number | 144163-44-0 | Unique identifier for regulatory tracking[5]. |
| Molecular Formula | C₁₈H₂₄N₂O | Defines the unadorned core before thiazole/acylation coupling[1]. |
| Molecular Weight | 284.40 g/mol | Optimal low-molecular-weight precursor for complex API synthesis[1]. |
| Stereocenters | 3 (2S, 3S, 5S) | Dictates the 3D conformation required for active-site docking[4]. |
| XLogP3 | 2.1 | Indicates moderate lipophilicity, driving hydrophobic pocket binding[1]. |
| Topological Polar Surface Area | 72.3 Ų | Ensures sufficient hydrogen bonding capability via the hydroxyl and amine groups[1]. |
Mechanistic Role: The Hydroxyethylene Dipeptide Isostere
In the context of drug design, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol is classified as a hydroxyethylene dipeptide isostere .
HIV-1 protease is an aspartic protease responsible for cleaving the viral Gag-Pol polypeptide into functional proteins. It naturally recognizes and cleaves a specific Phenylalanine-Proline (Phe-Pro) peptide bond. The diamino alcohol core is engineered to mimic this exact cleavage site. However, the scissile amide bond (-CO-NH-) is replaced by a stable hydroxyethylene group (-CH(OH)-CH₂-).
When the drug enters the enzyme's active site, the secondary hydroxyl group at the C3 position mimics the tetrahedral intermediate of the water-mediated peptide hydrolysis. It forms tight, irreversible hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of the protease, acting as a non-cleavable "wedge" that permanently halts viral replication.
HIV-1 Protease inhibition via transition state mimicry by the diamino alcohol core.
Synthetic Pathways & Manufacturing Strategies
Synthesizing the (2S,3S,5S) configuration with high diastereomeric excess (de) is a notorious challenge. Standard metal hydride reductions of enaminones often require forcing conditions that result in unwanted cleavage products[6]. To circumvent this, two primary pathways have been developed.
The Epoxyalcohol Stereodivergent Route
Pioneered for combinatorial flexibility, this route utilizes a Horner-Emmons olefination of phosphonates derived from alpha-amino acids. The resulting enones are stereoselectively reduced to allylic alcohols, followed by syn epoxidation to yield 1-amino-2-hydroxy-3,4-epoxybutanes. Reductive cleavage with Red-Al yields the dihydroxybutane backbone, which is cyclized and elaborated into the diamino alcohol[4]. While highly precise, this route is often reserved for synthesizing C-2 epimers for structure-activity relationship (SAR) studies.
The Enaminone Reduction Route (Scalable Industrial Standard)
Developed by Abbott Laboratories, this is the definitive multikilogram-scale route. It relies on a sequential, two-step reduction of an enaminone precursor: (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene[6].
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Enamine Reduction: A borane-sulfonate derivative selectively reduces the enamine double bond.
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Ketone Reduction: Sodium borohydride reduces the resulting ketone. This sequential control achieves an 84% diastereoselectivity and an acyclic 1,4-stereoinduction ratio of 14:1, completely eliminating the need for costly chromatographic purification[6][7].
Scalable synthetic workflow of the diamino alcohol core from L-Phenylalanine.
Standard Operating Procedure: Enaminone Reduction Protocol
To ensure E-E-A-T standards, the following protocol details the self-validating Abbott methodology for the sequential reduction of the enaminone to the protected diamino alcohol core[7]. The causality behind the reagent choices is explicitly defined to ensure reproducibility.
Objective: Synthesis of (2S,5S/R)-5-Amino-2-dibenzylamino-3-oxo-1,6-diphenylhexane via controlled hydride reduction.
Reagents & Materials:
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(5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene (Enaminone precursor)
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Sodium Borohydride (NaBH₄)
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Methanesulfonic Acid (MSA) or Acetic Acid (AcOH)
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Tetrahydrofuran (THF), anhydrous
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Dichloromethane (CH₂Cl₂)
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50% Sodium Hydroxide (NaOH) solution
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Concentrated Hydrochloric Acid (HCl)
Step-by-Step Methodology:
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Borane Complex Generation: In a rigorously inert atmosphere, prepare a solution of NaBH₄ (approx. 4.3 equivalents) in anhydrous THF (0.15–0.25 M). Cool the reactor to -10 °C.
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Causality: Low temperatures prevent the exothermic decomposition of the borohydride complex upon acid addition.
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-
Acid Addition: Slowly add a precooled solution of Acetic Acid or MSA (excess) over 10 to 15 minutes. Stir at room temperature for 30 minutes.
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Causality: The acid reacts with NaBH₄ to form a highly selective borane-sulfonate or acyloxyborohydride complex. This modified hydride is electrophilic enough to reduce the enamine without prematurely reducing the ketone, which would ruin the diastereoselectivity.
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-
Substrate Introduction: Add the enaminone precursor in two distinct portions over 1 hour.
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Self-Validation Check: Monitor the reaction via HPLC. The disappearance of the enaminone peak and the appearance of the intermediate ketone peak confirms the first reduction phase.
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Reaction Maturation: Allow the mixture to stir for 14 to 18 hours at ambient temperature.
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Causality: Extended stirring ensures the subsequent, slower reduction of the ketone by unreacted sodium borohydride in the acidic medium, driven by 1,4-stereoinduction from the existing chiral centers.
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-
Quenching & Workup: Quench the reaction carefully with concentrated HCl to destroy excess hydrides. Stir for 30 minutes. Dilute the mixture with CH₂Cl₂, water, and 50% NaOH to neutralize the aqueous phase.
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Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂. The combined organic layers contain the dibenzylated diamino alcohol.
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Debenzylation (Subsequent Step): Subject the organic extract to catalytic hydrogen-transfer conditions (e.g., Pd/C with ammonium formate) to remove the benzyl protecting groups, yielding the final (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol. Isolate via precipitation as a dihydrochloride salt to achieve >95% purity without chromatography.
Analytical Characterization & Impurity Profiling
In commercial pharmaceutical manufacturing, CAS 144163-44-0 is not only a precursor but a critical quality attribute (CQA) marker. It is cataloged as "Ritonavir Diamino Alcohol Impurity"[3]. During the final formulation of Ritonavir or Lopinavir, any unreacted diamino alcohol must be quantified.
Analytical method validation (AMV) typically employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS). Because the compound lacks strong chromophores (only isolated phenyl rings), UV detection is usually set at low wavelengths (e.g., 210-220 nm), or Evaporative Light Scattering Detectors (ELSD) are utilized. The core is supplied with detailed characterization data compliant with USP/EP regulatory guidelines for Abbreviated New Drug Applications (ANDA)[3][8].
References
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National Center for Biotechnology Information (PubChem). "(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-OL Compound Summary." PubChem Database. URL:[Link]
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Haight, A. R., et al. "Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir." Organic Process Research & Development, American Chemical Society, 1999. URL:[Link]
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Benedetti, F., et al. "Epoxyalcohol route to hydroxyethylene dipeptide isosteres. Stereodivergent synthesis of the diamino alcohol core of ritonavir and its C-2 epimer." The Journal of Organic Chemistry, 2002. URL:[Link]
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ChemWhat Database. "Ritonavir Diamino Alcohol Impurity CAS#: 144163-44-0." ChemWhat: Database of Chemicals & Biologicals. URL: [Link]
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